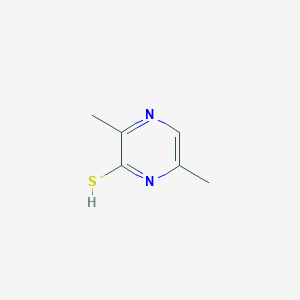

3,6-dimethylpyrazine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyrazine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBPVCYTFYHIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,6 Dimethylpyrazine 2 Thiol

Established Synthetic Routes for 3,6-Dimethylpyrazine-2-thiol (B1230316)

While direct, single-pot syntheses for this compound are not extensively documented in dedicated literature, its preparation can be logically deduced from established methodologies for pyrazine (B50134) functionalization. The synthesis is best approached as a two-stage process: first, the formation of a suitable 3,6-dimethylpyrazine precursor, and second, the strategic introduction of the thiol group onto the pyrazine ring.

Approaches Involving Pyrazine Precursors

The synthesis of the 3,6-dimethylpyrazine core can be achieved through various condensation reactions. A common strategy for forming unsymmetrically substituted pyrazines involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. However, for symmetrically substituted pyrazines like the 3,6-dimethyl derivative, a more direct route is the self-condensation of an α-amino ketone.

A key intermediate for introducing substituents at the 2-position is 2-hydroxy-3,6-dimethylpyrazine. This precursor can be halogenated to create an activated site for nucleophilic substitution. Specifically, 2-hydroxy-3,6-dimethylpyrazine can be converted to 2-chloro-3,6-dimethylpyrazine by reacting it with a chlorinating agent such as phosphorus oxychloride prepchem.com. This chlorinated intermediate is a pivotal substrate for the subsequent introduction of the thiol moiety.

Strategies for the Introduction of the Thiol Moiety

With a suitable precursor like 2-chloro-3,6-dimethylpyrazine, the thiol group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles on a carbon atom bearing a good leaving group, such as a halogen.

Biosynthetic Pathways of Pyrazine Compounds

In nature, pyrazines are significant volatile organic compounds produced primarily through fermentation processes or the Maillard reaction. mdpi.com Microbial biosynthesis is an environmentally friendly alternative to chemical synthesis, offering high product specificity under mild conditions. dntb.gov.uaresearchgate.net While specific pathways for this compound are not detailed, the biosynthesis of its core alkylpyrazine structure is well-understood. Natural pyrazines can possess various substitutions, including sulfur-containing thiol groups mdpi.com.

Enzymatic and Substrate-Dependent Mechanisms in Microorganisms

The biosynthesis of alkylpyrazines like dimethylpyrazine is highly dependent on the available substrates, primarily amino acids. Research has identified L-threonine as a key precursor for the formation of 2,5-dimethylpyrazine (2,5-DMP) in microorganisms such as Bacillus subtilis nih.gov.

The key enzymatic step involves L-threonine-3-dehydrogenase (TDH) , which catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. This intermediate is unstable and undergoes spontaneous decarboxylation to form aminoacetone nih.gov. Two molecules of aminoacetone can then undergo a non-enzymatic, spontaneous condensation and subsequent oxidation to form the stable aromatic 2,5-dimethylpyrazine ring nih.gov. This fundamental mechanism, involving an initial enzymatic conversion of an amino acid followed by spontaneous chemical reactions, is believed to be a primary route for the microbial production of the dimethylpyrazine skeleton.

Microorganism-Mediated Production of Pyrazine Derivatives

Several microorganisms are known to synthesize pyrazines. Bacteria are the most studied producers, with species from the genera Bacillus, Corynebacterium, Pseudomonas, and Paenibacillus being notable examples researchgate.net.

Bacillus subtilis, particularly strains isolated from fermented soybeans (natto), has been extensively studied and found to produce a wide range of alkylpyrazines, including 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, and trimethylpyrazine mdpi.comdntb.gov.uanih.gov. Different strains of B. subtilis exhibit different production profiles, indicating strain-specific metabolic capabilities mdpi.comresearchgate.net. Corynebacterium glutamicum is another bacterium identified as a producer of various pyrazines mdpi.com. The ability of these microorganisms to utilize amino acids and other simple precursors makes them effective biocatalysts for pyrazine production up.ac.za.

Table 1: Microorganisms Involved in Pyrazine Production

| Microorganism Genus | Specific Examples | Pyrazine Derivatives Produced |

|---|---|---|

| Bacillus | B. subtilis, B. licheniformis | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine mdpi.comdntb.gov.ua |

| Corynebacterium | C. glutamicum | Various alkylpyrazines and acyloin derivatives mdpi.com |

| Pseudomonas | P. perolens | General pyrazine production up.ac.za |

| Paenibacillus | P. aceti | 2,3-di-iso-butylpyrazine, 2-iso-butyl-3-methylpyrazine d-nb.info |

Influence of Environmental Factors on Biosynthetic Yields

The yield of microbially produced pyrazines is highly sensitive to environmental and fermentation conditions. Optimization of these factors is crucial for maximizing production in biotechnological applications. Key influencing factors include substrate availability, aeration, pH, and temperature.

The addition of precursors to the fermentation medium can significantly boost pyrazine yields. For instance, supplementing the medium with L-threonine or acetoin has been shown to increase the production of dimethylpyrazine and tetramethylpyrazine, respectively, in B. subtilis cultures nih.govup.ac.za. Aeration is another critical parameter; studies have shown that pyrazine synthesis in Bacillus is often favored under oxygen-limited conditions, which corresponds to the stationary and autolytic phases of growth up.ac.za. The pH of the medium also plays a role, with alkalisation of the medium during the autolytic phase in Bacillus correlating with pyrazine synthesis up.ac.za.

Table 2: Influence of Environmental Factors on Pyrazine Biosynthesis

| Factor | Effect on Yield | Notes |

|---|---|---|

| Precursor Addition | Increases | Adding L-threonine or acetoin enhances the production of corresponding pyrazines nih.govup.ac.za. |

| Aeration | Varies (often favors low O₂) | Optimal pyrazine production in Bacillus often occurs under high oxygen limitation up.ac.za. |

| pH | Influential | Alkalisation of the medium during certain growth phases can trigger pyrazine synthesis up.ac.za. |

| Temperature | Influential | Optimization is required as it affects microbial growth and enzyme activity nih.gov. |

| Culture Time | Influential | Pyrazine synthesis often occurs during the stationary phase of microbial growth nih.govup.ac.za. |

Table of Compounds

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-3,6-dimethylpyrazine |

| 2-Chloro-3,6-dimethylpyrazine |

| Phosphorus oxychloride |

| Sodium hydrosulfide |

| L-threonine |

| L-threonine-3-dehydrogenase |

| L-2-amino-acetoacetate |

| Aminoacetone |

| 2,5-Dimethylpyrazine |

| 2,6-Dimethylpyrazine |

| 2,3-Dimethylpyrazine |

| 2,3,5,6-Tetramethylpyrazine |

| Acetoin |

| 2,3-di-iso-butylpyrazine |

Chemical Reactivity and Transformation of this compound

The chemical behavior of this compound is largely dictated by the nucleophilic character of the thiol group and the electronic properties of the dimethylpyrazine ring. This section explores its reactivity through various chemical transformations, including oxidation, substitution, and addition reactions, as well as its role in complex chemical processes like the Maillard reaction.

Oxidation Reactions of the Thiol Group

The thiol group (-SH) of this compound is susceptible to oxidation, a common reaction for mercaptans. This transformation can lead to a variety of sulfur-containing functional groups with different oxidation states. The process typically involves an initial oxidation of the thiolate to a sulfenic acid (RSOH), which is a transient species. nih.gov This intermediate can then undergo further reactions.

Subsequent oxidation of the sulfenic acid by an oxidizing agent like hydrogen peroxide can yield a sulfinic acid (RSO₂H) and, upon further oxidation, a sulfonic acid (RSO₃H). nih.gov The formation of sulfonic acid is generally considered an irreversible step. nih.gov Alternatively, the sulfenic acid intermediate can react with another thiol molecule to form a disulfide (-S-S-) linkage. nih.gov The specific products formed depend on the reaction conditions and the nature of the oxidizing agent used. nih.gov Metal ions, such as Cu²⁺ and Fe³⁺, are known to catalyze the oxidation of thiols, often proceeding through the formation of thiyl radicals. researchgate.net

Table 1: Potential Oxidation Products of this compound

| Product Name | Chemical Structure | Oxidation State of Sulfur |

|---|---|---|

| Bis(3,6-dimethylpyrazin-2-yl) disulfide | Py-S-S-Py* | -1 |

| 3,6-Dimethylpyrazine-2-sulfenic acid | Py-SOH* | 0 |

| 3,6-Dimethylpyrazine-2-sulfinic acid | Py-SO₂H* | +2 |

| 3,6-Dimethylpyrazine-2-sulfonic acid | Py-SO₃H* | +4 |

*Py represents the 3,6-dimethylpyrazin-2-yl moiety.

Nucleophilic Substitution and Addition Reactions

The thiol group confers nucleophilic properties to this compound, enabling it to participate in both substitution and addition reactions.

Nucleophilic Aromatic Substitution (SNA r): As a potent nucleophile, the thiolate anion of this compound can displace leaving groups on activated aromatic or heteroaromatic rings. This type of reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a fundamental method for forming aryl thioethers. nih.govyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.comyoutube.com For instance, thiols can react with activated substrates like 3,6-dichloro-1,2,4,5-tetrazine, where the thiol displaces a chloride ion. nih.govresearchgate.net The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. youtube.com

Nucleophilic Addition: Thiols are well-known to undergo nucleophilic conjugate addition, also known as the Michael reaction, to α,β-unsaturated carbonyl compounds and other activated alkenes. nih.govresearchgate.net This reaction involves the 1,4-addition of the thiolate nucleophile to the conjugated system. nih.gov The general mechanism for a base-catalyzed thiol-Michael addition begins with the deprotonation of the thiol to form a more potent thiolate anion, which then attacks the β-carbon of the activated alkene. nih.gov Subsequent protonation yields the final thioether product. youtube.com While specific examples involving this compound are not detailed in the literature, its thiol functionality makes it a suitable candidate for such reactions with appropriate electrophilic partners.

Mechanisms of Sulfur-Containing Pyrazine Formation in Maillard Reactions

Sulfur-containing compounds, including thiols like this compound, are significant contributors to the aromas of cooked foods and are primarily formed during the Maillard reaction. ntou.edu.tw The formation of these pyrazines involves the interaction of sulfur donors, typically the amino acid L-cysteine, with dicarbonyl intermediates that arise from carbohydrate degradation. ntou.edu.tw

One proposed pathway involves the reaction of hydrogen sulfide (B99878) (H₂S), generated from the decomposition of cysteine, with α-dicarbonyl compounds like 2,3-butanedione or 2,3-pentanedione. This addition, followed by reduction, can form α-mercaptoketones. ntou.edu.tw These mercaptoketones are key intermediates that can then react with α-aminoketones (formed via Strecker degradation of amino acids) to generate sulfur-substituted pyrazines. The condensation of two α-aminoketone molecules is a primary route to alkylpyrazines, and the incorporation of a sulfur-containing intermediate leads to the diverse range of sulfurous pyrazines found in food aromas. nih.govresearchgate.netnih.gov

Degradation and Polymerization Pathways

Degradation: The stability of thiol-containing flavor compounds like this compound is a critical factor in food chemistry. Thiols can be unstable and susceptible to degradation, particularly through oxidative pathways. mdpi.com The degradation of peptide boronic acid derivatives, for example, has been shown to proceed via an initial oxidative cleavage of the boronic acid group, a pathway that can be mimicked by reaction with hydrogen peroxide. nih.gov Similarly, the thiol group in this compound is prone to oxidation, which can lead to the formation of disulfides or various sulfur oxides, altering its sensory properties. nih.gov The presence of other reactive species in a food matrix, such as those generated during the Maillard reaction or lipid oxidation, can also contribute to its degradation. ntou.edu.tw

Polymerization: Thiol-containing compounds can participate in polymerization reactions, most notably through thiol-ene or thiol-Michael addition reactions. Thiol-Michael addition polymerization involves the step-growth reaction between multifunctional thiols and multifunctional acrylates. nih.gov This process is typically base-catalyzed, where a base deprotonates the thiol to a thiolate, which then initiates a conjugate addition to an acrylate. nih.gov This mechanism can be used to form crosslinked polymer networks. nih.govelsevierpure.com While this compound is monofunctional with respect to its thiol group, it could potentially act as a chain-terminating agent or be incorporated into a polymer backbone if derivatized to contain a suitable polymerizable group.

Synthesis and Characterization of Derivatized this compound Analogues

The modification of the this compound structure is a route to new compounds with potentially unique properties. The synthesis of analogues allows for the systematic study of structure-activity relationships.

Alkyl-Substituted Pyrazine Derivatives

The synthesis of alkyl-substituted pyrazine derivatives can be achieved through various organic methodologies. One powerful technique for introducing substituents onto an existing pyrazine ring is through lateral metalation. This method involves the deprotonation of an alkyl group (like a methyl group) attached to the pyrazine ring using a strong base, such as n-butyllithium (n-BuLi), to form a benzyl-type lithiated intermediate. mdpi.com This nucleophilic intermediate can then be trapped with a range of electrophiles to introduce new functional groups. mdpi.com For example, reacting the lithiated intermediate of 2,3-dimethylpyrazine with diphenylphosphine chloride (Ph₂PCl) yields 2-diphenylphosphinomethyl-3-methylpyrazine. mdpi.com This strategy could be adapted to introduce new alkyl groups onto the 3,6-dimethylpyrazine core by using alkyl halides as the electrophile.

Another approach involves the construction of the pyrazine ring from acyclic precursors. For instance, 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles can be synthesized in a one-pot reaction of alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile. mdpi.com The characterization of these new derivatives relies on a combination of spectroscopic techniques.

Table 2: Common Spectroscopic Methods for Characterization

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H, ¹³C, COSY, HMBC) and spatial relationships (NOESY). mdpi.commdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound and provides fragmentation patterns that aid in structure elucidation. mdpi.comnih.gov |

These methods are essential for confirming the successful synthesis and unambiguously establishing the structure of novel alkyl-substituted pyrazine derivatives. mdpi.com

An Exploration of the Synthetic Methodologies and Chemical Transformations of this compound

The pyrazine ring system is a crucial scaffold in a multitude of biologically active compounds and functional materials. Among its diverse derivatives, this compound stands out as a molecule with significant potential for further chemical exploration. Its unique arrangement of a thiol group adjacent to the nitrogen atoms within the dimethylated pyrazine core offers a rich platform for synthetic modifications. This article delves into the synthetic methodologies for obtaining this compound and explores its subsequent chemical transformations, focusing on side-chain modifications and ring alterations to generate novel pyrazine derivatives.

2 Functionalized Pyrazine Derivatives via Side-Chain Modification

The presence of two methyl groups on the pyrazine ring of this compound offers opportunities for the synthesis of a variety of functionalized derivatives through side-chain modification. These reactions typically involve the deprotonation of a methyl group to form a nucleophilic carbanion, which can then react with various electrophiles.

One common transformation is alkylation , where the methyl groups can be extended by introducing new alkyl chains. This is generally achieved by treating the pyrazine with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. The choice of base and reaction conditions is critical to control the degree and position of alkylation.

Another significant side-chain modification is condensation with aldehydes or ketones. This reaction, often carried out under basic conditions, leads to the formation of vinyl- or substituted vinyl-pyrazine derivatives. These products can serve as versatile intermediates for further transformations, including hydrogenations or cycloadditions.

The thiol group can also participate in side-chain modifications. For instance, S-alkylation of the thiol group can be achieved using an alkyl halide in the presence of a base. This reaction produces 2-(alkylthio)-3,6-dimethylpyrazines, which can exhibit different chemical and physical properties compared to the parent thiol.

| Reagent | Product Structure | Reaction Type |

| 1. LDA2. R-X | 2-thiol-3-methyl-6-(R-methyl)pyrazine | Alkylation |

| R-CHO, base | 2-thiol-3-methyl-6-(2-R-vinyl)pyrazine | Condensation |

| R-X, base | 2-(R-thio)-3,6-dimethylpyrazine | S-Alkylation |

This table presents potential side-chain modifications of this compound.

3 Pyrazine N-Oxides and Other Ring Modifications

The nitrogen atoms within the pyrazine ring of this compound can be targeted to form pyrazine N-oxides. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyrazine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents.

The synthesis of pyrazine N-oxides is typically achieved through oxidation of the parent pyrazine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The regioselectivity of the N-oxidation can be influenced by the electronic nature of the substituents on the pyrazine ring. In the case of this compound, the electron-donating methyl groups and the thiol group can direct the oxidation to one of the nitrogen atoms.

Once formed, the pyrazine N-oxide can undergo a variety of subsequent reactions. For example, the N-oxide group can facilitate nucleophilic substitution at the adjacent carbon atoms. It can also be deoxygenated to regenerate the parent pyrazine, making it a useful protecting or directing group in multi-step syntheses.

Further ring modifications can involve reactions that alter the core pyrazine structure, although these are generally less common than side-chain modifications or N-oxidation. Cycloaddition reactions, for instance, could potentially be explored, though the aromatic nature of the pyrazine ring makes such transformations challenging.

| Reagent | Product Structure | Reaction Type |

| m-CPBA | This compound 1-oxide or 4-oxide | N-Oxidation |

| PCl₃ or PPh₃ | This compound | Deoxygenation of N-oxide |

This table outlines potential ring modifications of this compound.

Advanced Analytical and Spectroscopic Characterization of 3,6 Dimethylpyrazine 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,6-dimethylpyrazine-2-thiol (B1230316). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups, can be obtained.

Proton NMR (¹H NMR) spectroscopy provides distinct signals for the chemically non-equivalent protons within the this compound molecule. The spectrum is expected to show three main signals corresponding to the two methyl groups, the lone aromatic proton on the pyrazine (B50134) ring, and the proton of the thiol group.

The chemical shifts are influenced by the electron density around the protons. The aromatic proton is expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the heterocyclic aromatic ring. The two methyl groups (at positions 3 and 6) are in different chemical environments. The methyl group at the C-3 position, being adjacent to the thiol-substituted carbon, will experience a different electronic effect compared to the methyl group at the C-6 position. Both are expected to resonate in the alkyl region of the spectrum (typically δ 2.0-3.0 ppm). The thiol proton (-SH) signal is often broad and its chemical shift can vary significantly (typically δ 1.0-5.0 ppm) depending on factors like solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (C5-H) | ~8.0 - 8.3 | Singlet (s) | Located on the pyrazine ring. |

| Methyl-H (C6-CH₃) | ~2.4 - 2.6 | Singlet (s) | Methyl group adjacent to nitrogen. |

| Methyl-H (C3-CH₃) | ~2.5 - 2.7 | Singlet (s) | Methyl group adjacent to the C-S bond. |

| Thiol-H (S-H) | Variable (e.g., ~3.0 - 4.0) | Broad Singlet (br s) | Shift is dependent on solvent and concentration. rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Since this compound is asymmetrical, all six carbon atoms are chemically distinct and should produce six unique signals in the ¹³C NMR spectrum.

The carbon atom attached to the sulfur (C-2) is expected to be significantly deshielded and appear far downfield (typically δ 150-170 ppm). The other carbon atoms of the pyrazine ring (C-3, C-5, and C-6) will resonate in the aromatic region (typically δ 120-160 ppm). huji.ac.iloregonstate.edu The chemical shifts of the two methyl carbons will be found in the upfield, aliphatic region of the spectrum (typically δ 15-30 ppm). huji.ac.il The precise assignment of each carbon signal can be confirmed using advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (C-S) | ~155 - 165 | Carbon bearing the thiol group, highly deshielded. |

| C6 | ~148 - 155 | Quaternary carbon attached to a methyl group. |

| C3 | ~145 - 152 | Quaternary carbon attached to a methyl group. |

| C5 | ~130 - 140 | Carbon attached to the sole ring proton. |

| C3-CH₃ | ~20 - 25 | Methyl carbon. |

| C6-CH₃ | ~18 - 23 | Methyl carbon. |

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. This technique measures the m/z value of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a single, unique elemental formula that corresponds to the measured exact mass.

For this compound, the molecular formula is C₆H₈N₂S. HRMS analysis would be expected to show a molecular ion [M+H]⁺ with an exact mass that confirms this composition, distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈N₂S | chemspider.com |

| Average Mass | 140.204 Da | chemspider.com |

| Monoisotopic (Exact) Mass | 140.040819 Da | chemspider.com |

| Calculated m/z for [M+H]⁺ | 141.048644 Da |

Tandem Mass Spectrometry (MS/MS) is a technique used to investigate the structure of a molecule by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be fragmented via collision-induced dissociation (CID). The fragmentation pathways for pyrazines typically involve cleavages of the alkyl side chains and ruptures of the heterocyclic ring. nih.gov Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic systems.

Loss of hydrogen sulfide (B99878) (H₂S): A characteristic fragmentation for aromatic thiols.

Ring cleavage: Fragmentation of the pyrazine ring can lead to the loss of species like HCN or CH₃CN, providing further structural information.

Analysis of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the positions of the substituents.

Chromatographic Separation Methods for Isolation and Quantification

Chromatography is essential for the isolation of this compound from complex mixtures and for its quantification. chromtech.com The choice of method depends on the volatility and polarity of the compound and the nature of the sample matrix.

Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography, particularly coupled with Mass Spectrometry (GC-MS), is a highly suitable technique for its analysis. nih.gov The compound would be separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. A polar column, such as one with a polyethylene (B3416737) glycol (e.g., SUPELCOWAX 10) or modified polysiloxane stationary phase, would be effective for separating sulfur- and nitrogen-containing heterocyclic compounds. sigmaaldrich.comingenieria-analitica.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their polarity. chromtech.com For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov The retention time of the compound can be adjusted by changing the composition of the mobile phase. Detection can be achieved using a UV detector, as the pyrazine ring is chromophoric. For enhanced sensitivity and selectivity, especially at trace levels, thiols can be derivatized with a fluorescent reagent prior to HPLC analysis, allowing for fluorescence detection. nih.govnih.gov

| Technique | Parameter | Typical Condition |

|---|---|---|

| GC-MS | Column | Polar capillary column (e.g., DB-WAX, SUPELCOWAX 10), 30 m x 0.25 mm, 0.25 µm film thickness. sigmaaldrich.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). | |

| Oven Program | Initial temp 40-60°C, ramped to 230-250°C. sigmaaldrich.com | |

| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) for sulfur selectivity. | |

| HPLC | Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (or methanol), often with an acid modifier like formic acid. sielc.comnih.gov | |

| Flow Rate | 0.5 - 1.0 mL/min. | |

| Detector | UV-Vis Detector (e.g., at ~270-280 nm) or Fluorescence Detector (with pre-column derivatization). nih.gov |

Gas Chromatography (GC) Methodologies

Gas chromatography is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. The selection of the stationary phase is critical for achieving adequate separation from other matrix components. Due to the polarity of the pyrazine ring and the thiol group, polar capillary columns are often employed.

Research on the analysis of various alkylpyrazines, a class of compounds to which this compound belongs, often utilizes columns with polar stationary phases. For instance, a SUPELCOWAX® 10 column (30 m x 0.25 mm, 0.25 µm film thickness), which has a polar polyethylene glycol stationary phase, has been shown to provide excellent separation of polar volatile compounds. sigmaaldrich.com Typical GC oven programs start at a low temperature, such as 40°C, and are ramped up to a higher temperature, like 230°C, to ensure the elution of all relevant compounds. sigmaaldrich.com

Solid-phase microextraction (SPME) is a common sample preparation technique used in conjunction with GC for the analysis of pyrazines in complex matrices. sigmaaldrich.comvscht.cz Headspace SPME with fibers like Divinylbenzene-Carboxen-polydimethylsiloxane (DVB/CAR/PDMS) is effective for extracting and concentrating volatile pyrazines from a sample before injection into the GC system. sigmaaldrich.comlu.se

Table 1: Example GC Method Parameters for Pyrazine Analysis

| Parameter | Value |

| Column | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 40°C (hold 5 min), then 4°C/min to 230°C |

| Carrier Gas | Helium |

| Injector Temperature | 250°C - 270°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Sample Prep | Headspace Solid-Phase Microextraction (HS-SPME) |

This table presents typical parameters used for the analysis of pyrazines, which would be applicable for this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative for the analysis of pyrazine derivatives, particularly for those that may be thermally labile or less volatile. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

The separation of pyrazine isomers can be challenging and often requires careful method development. While standard C18 columns are widely used, achieving separation of structurally similar isomers may necessitate specialized columns or mobile phase compositions. nih.gov For instance, the separation of 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine (B82492) was successfully achieved using a polysaccharide-based chiral stationary phase (Chiralpak AD-H) with a mobile phase of hexane/isopropanol. nih.gov This indicates that for complex mixtures containing various derivatives of this compound, specialized columns may be required.

Detection in HPLC is typically performed using a UV detector, as the pyrazine ring exhibits strong UV absorbance. For more selective and sensitive detection, a mass spectrometer can be coupled with the HPLC system.

Table 2: General HPLC Parameters for Pyrazine Derivative Separation

| Parameter | Typical Value |

| Column | Octadecyl silica (B1680970) (ODS) C18 or specialized columns (e.g., chiral) |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1 - 20 µL |

This table outlines common starting parameters for developing an HPLC method for pyrazine analysis.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for the characterization of alkylpyrazines. nih.gov Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint. For this compound (molecular weight: 140.20 g/mol ), the molecular ion peak would be expected at m/z 140. chemspider.com Key fragment ions would arise from the loss of methyl groups, the thiol group, or cleavage of the pyrazine ring. However, it is important to note that mass spectra of many positional isomers of alkylpyrazines can be very similar, which can make unambiguous identification challenging based on mass spectra alone. nih.govresearchgate.net Therefore, retention indices from the GC separation are crucial for confirming the identity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile derivatives or for samples in complex aqueous matrices. thermoscientific.com Derivatization may sometimes be employed to improve the chromatographic behavior or ionization efficiency of thiol compounds in LC-MS analysis. researchgate.netresearchgate.net Atmospheric pressure chemical ionization (APCI) can be a viable alternative to electrospray ionization (ESI) for some LC-MS applications, especially when using highly aqueous mobile phases. thermoscientific.com In LC-MS/MS, specific precursor-to-product ion transitions can be monitored (Selected Reaction Monitoring, SRM), offering exceptional selectivity and sensitivity for quantification. thermoscientific.com

Vibrational and Other Spectroscopic Techniques

Spectroscopic techniques that probe the vibrational states of molecules are essential for confirming the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The key functional groups and their expected vibrational frequencies are:

S-H (thiol) stretch: This is a weak but sharp absorption band that typically appears in the region of 2550-2600 cm⁻¹. mdpi.com Its presence is a direct confirmation of the thiol group.

C-H (aromatic) stretch: These vibrations from the pyrazine ring typically occur above 3000 cm⁻¹.

C-H (aliphatic) stretch: The methyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

C=N and C=C (ring) stretches: The pyrazine ring will have a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-S stretch: This vibration is typically weak and appears in the 600-800 cm⁻¹ region.

The tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms can also be investigated using FT-IR. The thione form would show a characteristic C=S stretching band, often found around 1100-1200 cm⁻¹, and an N-H stretching band in the 3000-3150 cm⁻¹ region, while the S-H band would be absent. researchgate.netnih.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thiol (S-H) | Stretch | 2550 - 2600 (weak) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Pyrazine Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| C-S | Stretch | 600 - 800 (weak) |

This table summarizes the key infrared absorption frequencies expected for identifying the functional groups in this compound.

Computational Chemistry and Theoretical Investigations of 3,6 Dimethylpyrazine 2 Thiol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For pyrazine (B50134) derivatives, methods like DFT and ab initio (e.g., HF, MP2) are employed to compute a variety of molecular properties that govern their chemical behavior. nih.govsemanticscholar.org

The electronic structure of 3,6-dimethylpyrazine-2-thiol (B1230316) is characterized by the distribution of electrons across the molecule. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity. For pyrazine derivatives, these calculations reveal how substituents on the pyrazine ring influence the electronic properties. The methyl groups (-CH3) are electron-donating, while the thiol group (-SH) can exhibit both electron-donating and -withdrawing properties depending on its tautomeric form (thiol vs. thione).

Natural Bond Orbital (NBO) analysis is used to calculate atomic charges, providing insight into the electrostatic potential and identifying electrophilic and nucleophilic sites. nih.gov In this compound, the nitrogen atoms and the sulfur atom are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the sulfur is a potential site for nucleophilic attack. Other calculated properties, such as the dipole moment, electron affinity, and heat of formation, further characterize the molecule's polarity and stability. nih.govsemanticscholar.org

Table 1: Calculated Electronic Properties of a Substituted Pyrazine Thiol Derivative

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 3.0 Debye |

| NBO Charge on N1 | Partial atomic charge on the first nitrogen atom. | -0.4 to -0.6 e |

| NBO Charge on S | Partial atomic charge on the sulfur atom. | -0.1 to -0.3 e |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic thiol compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Compound-System Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of how this compound interacts with its environment, such as a solvent or a biological macromolecule like a protein. nih.govrsc.org MD simulations provide a dynamic view of these interactions, which is crucial for understanding processes like ligand binding and solvation. nih.gov

In a typical MD simulation, the system (e.g., this compound in a water box or bound to a protein) is modeled using a force field, which is a set of parameters that describe the potential energy of the particles. By solving Newton's equations of motion, the trajectory of each atom is calculated over a specific period, often ranging from nanoseconds to microseconds.

When studying the interaction of this compound with a protein, MD simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the compound in the protein's binding pocket, one can assess the stability of the complex. nih.gov

Key Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the compound-protein complex.

Conformational Changes: It can show how the protein and the ligand adapt their shapes upon binding.

Binding Free Energy: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the free energy of binding, providing a quantitative measure of binding affinity. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Small Molecule-Protein System

| Parameter | Description | Typical Setting |

|---|---|---|

| Force Field | Set of equations and parameters to describe the system's energy. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent (e.g., water). | TIP3P, SPC/E |

| Ensemble | Statistical mechanics ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature. | 300 K (physiological) |

| Pressure | Simulation pressure. | 1 atm |

| Time Step | Integration time step for Newton's equations. | 2 fs |

| Simulation Time | Total duration of the simulation. | 100 - 1000 ns |

Structure-Activity Relationship (SAR) Modeling for Pyrazine Chemical Space

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or a specific property. ijournalse.org For the pyrazine chemical space, QSAR studies are performed on a series of derivatives to develop predictive models for activities such as antiproliferative effects or sensory properties. nih.govresearchgate.net

To build a QSAR model, a dataset of pyrazine derivatives with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). semanticscholar.orgijournalse.org Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to create a mathematical equation that links these descriptors to the observed activity. nih.govsemanticscholar.org

For this compound, a validated QSAR model for a relevant activity could predict its potency without the need for initial synthesis and testing. The model would use the calculated descriptors for this specific compound as input.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by generating 3D contour maps. researchgate.net These maps highlight regions in space where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups) are likely to increase or decrease activity. This is invaluable for the rational design of new, more potent pyrazine derivatives.

Table 3: Example of a QSAR Model for Pyrazine Derivatives

| Model Type | Statistical Method | Key Descriptors | R² (Correlation) | Q² (Prediction) |

|---|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | LogP, Molar Refractivity, HOMO Energy | 0.85 | 0.75 |

| 2D-QSAR | Artificial Neural Network (ANN) | Dipole Moment, Surface Area, NBO Charges | 0.92 | 0.88 |

| 3D-QSAR | CoMFA | Steric and Electrostatic Fields | 0.91 | 0.78 |

| 3D-QSAR | CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Fields | 0.94 | 0.81 |

Note: R² and Q² are statistical metrics indicating the goodness-of-fit and predictive power of the model, respectively. Values are illustrative based on published pyrazine QSAR studies. nih.govresearchgate.net

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed picture of how a reaction proceeds. mdpi.comrsc.org

A key reaction pathway for this compound is its tautomerization to 3,6-dimethylpyrazine-2(1H)-thione. Computational studies can calculate the relative energies of these two tautomers and the energy barrier for the proton transfer between the sulfur and nitrogen atoms, predicting which form is more stable under different conditions. researchgate.net

Furthermore, computational mechanistic studies can explore other reactions, such as oxidation of the thiol group or electrophilic substitution on the pyrazine ring. For instance, in a proposed reaction, DFT calculations can be used to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the energies of each species to construct a reaction energy profile.

Determine the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate.

Analyze the electronic structure of the transition state to understand the bond-breaking and bond-forming processes.

These studies can clarify reaction mechanisms that are difficult to probe experimentally and can predict the feasibility of different reaction pathways. For example, calculations on the reaction of a cobaltacyclopentadiene with an isothiocyanate have been used to understand the formation of pyridine-2(1H)-thione, a related heterocyclic structure. researchgate.net

Table 4: Illustrative Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + oxidant) | 0.0 (Reference) |

| Transition State 1 | First energy barrier to be overcome. | +25.5 |

| Intermediate | A metastable species formed during the reaction. | +5.2 |

| Transition State 2 | Second energy barrier. | +18.9 |

| Products | Final products of the reaction. | -15.7 |

Research Applications of 3,6 Dimethylpyrazine 2 Thiol in Specialized Chemical and Biological Fields

Applications in Advanced Materials Science

The distinct molecular architecture of 3,6-dimethylpyrazine-2-thiol (B1230316), which combines the aromatic and electron-accepting nature of the pyrazine (B50134) ring with the reactive and metal-coordinating capabilities of the thiol group, suggests its potential for use in the development of advanced materials. While direct research on this specific compound in materials science is nascent, the known properties of its constituent functional groups provide a basis for exploring its potential applications.

Development of Electronic Devices

Thiol-containing organic molecules have been investigated for their ability to form self-assembled monolayers (SAMs) on metal surfaces, a critical technology in the fabrication of electronic devices. These monolayers can be used to modify the work function of electrodes, control the morphology of organic semiconductor films, and passivate surfaces. The thiol group in this compound could facilitate its strong anchoring to gold, silver, or copper electrodes. Thiol coordination has been shown to soften liquid metal particles, which could improve on-demand conductivity in flexible electronics. Furthermore, the pyrazine core, being an electron-deficient aromatic system, could influence the electronic properties of such a monolayer. The inherent flexibility of the thioether linkage that would be formed is a desirable quality for low-shrinkage applications, such as in the photolithographic fabrication of flexible electronics. Research into thiol-stabilized semiconductor nanocrystals also points to the potential role of thiol-containing compounds in the development of novel electronic and optoelectronic materials.

Investigation as Corrosion Inhibitors for Metallic Substrates

Pyrazine derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, including steel, aluminum, and magnesium alloys. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. This adsorption can occur through the heteroatoms (nitrogen) in the pyrazine ring and any present π-electrons. The presence of a thiol group in this compound could significantly enhance its potential as a corrosion inhibitor. Thiols are known to form strong coordinate bonds with metal surfaces, and this strong interaction could lead to the formation of a more robust and stable protective film. Studies on other pyrazine derivatives have demonstrated their efficacy as mixed-type inhibitors, meaning they can suppress both the anodic and cathodic reactions of the corrosion process. It is hypothesized that this compound could exhibit similar or even superior corrosion inhibition properties due to the synergistic effect of the pyrazine ring and the thiol group.

Role in Agricultural and Environmental Chemistry

The natural occurrence of pyrazines in plants and microorganisms, where they often play a defensive role, has spurred research into their potential applications in agriculture.

Use as Antimicrobial Agents in Plant Protection

Pyrazine compounds are known to be naturally produced by some plants as a defense mechanism against disease-causing bacteria and fungi. This inherent antimicrobial activity has led to investigations into their use as crop protection agents. Various pyrazine derivatives have demonstrated significant antibacterial and antimycobacterial activity in in-vitro studies. The introduction of a thiol group to the pyrazine ring in this compound could modulate this antimicrobial activity. While specific studies on the antifungal or antibacterial properties of this compound against plant pathogens are not yet prevalent, the broad-spectrum antimicrobial activity of other pyrazines suggests that this compound could be a promising candidate for the development of new, potentially safer, fungicides and bactericides for agricultural use. The synthesis of pyrazine-containing thiazolines and thiazolidinones has also yielded compounds with significant antimicrobial activity.

Exploration in Chemical Ecology for Pest Control Strategies

Pyrazines play a crucial role in the chemical communication of insects, acting as semiochemicals that can mediate behaviors such as alarm signaling, aggregation, and mate recognition. For instance, certain pyrazines are used as alarm pheromones by some ant species. This has led to the exploration of using pyrazines in pest control strategies, either to repel pests or to lure them into traps. The specific substitution pattern of this compound could result in unique semiochemical properties. While there is no direct evidence of its activity in this area, the known role of other pyrazines in insect chemical ecology makes it a compound of interest for further investigation. The development of natural, pyrazine-based pesticides is seen as a more environmentally friendly alternative to conventional broad-spectrum sprays.

Fundamental Investigations in Biological Systems (Excluding Clinical Studies)

Research into the effects of this compound on biological systems has provided some initial insights into its potential physiological activities. A notable study investigated the impact of this compound on the reproductive organs of male rats.

The study revealed that the administration of this compound led to a decrease in the weight of the prostate and seminal vesicles, while the weight of the testes and plasma testosterone (B1683101) levels remained unchanged. Furthermore, the compound was found to inhibit the testosterone-induced recovery of the weight of the prostate and seminal vesicles in orchidectomized rats. In-vitro experiments demonstrated that this compound blocked the uptake of testosterone into the prostate and seminal vesicles, suggesting a direct inhibitory effect on testosterone uptake in these accessory reproductive organs.

For comparison, a study on dimethylpyrazine isomers showed that 2,5-dimethylpyrazine also decreased the weight of the prostate and seminal vesicles, as well as plasma testosterone levels, while 2,6-dimethylpyrazine only affected the seminal vesicles, and 2,3-dimethylpyrazine had no effect. This indicates that the position of the methyl groups on the pyrazine ring influences the biological activity. The presence of the thiol group in this compound appears to confer a specific mechanism of action related to testosterone uptake inhibition, without altering systemic testosterone levels.

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Prostate Weight | Decreased | |

| Seminal Vesicle Weight | Decreased | |

| Testes Weight | No Change | |

| Plasma Testosterone Levels | No Change | |

| In-vitro Testosterone Uptake in Prostate | Blocked | |

| In-vitro Testosterone Uptake in Seminal Vesicles | Blocked |

Effects on Reproductive System Physiology in Animal Models

Research into the biological effects of this compound has revealed significant interactions with the reproductive systems in animal models. Studies have demonstrated its capacity to modulate the development of accessory reproductive organs and interfere with steroid hormone activity in both male and female rats.

In male rats, this compound has been shown to directly affect accessory reproductive organs. Administration of the compound resulted in a discernible decrease in the weights of the prostate and seminal vesicles, while the weights of the testes and plasma testosterone levels remained unchanged nih.gov. This suggests a targeted effect on androgen-dependent tissues rather than a systemic alteration of hormone production.

In female rats, the compound was found to suppress the androstenedione-induced increase in uterine weight, indicating a modulating effect on female reproductive organ development as well tugraz.at.

Table 1: Effect of this compound on Male Rat Reproductive Organs

| Organ/Parameter | Observed Effect | Reference |

|---|---|---|

| Prostate Weight | Decreased | nih.gov |

| Seminal Vesicle Weight | Decreased | nih.gov |

| Testes Weight | No Change | nih.gov |

| Plasma Testosterone Levels | No Change | nih.gov |

The mechanism behind the modulation of accessory reproductive organs appears to be the inhibition of steroid hormone uptake. In vitro experiments have demonstrated that this compound effectively blocks the uptake of testosterone into both the prostate and seminal vesicle tissues nih.gov. This direct inhibition of testosterone uptake at the cellular level is the suggested cause for the observed decrease in organ weight nih.gov.

In female models, the compound's effects are linked to the inhibition of aromatase activity. Following the administration of androstenedione, the resulting increase in plasma estradiol levels was reduced by this compound tugraz.at. Furthermore, in vitro studies showed that the compound inhibited the production of estradiol in ovary preparations treated with pregnant mare serum gonadotropin (PMSG) tugraz.at. These findings collectively suggest that this compound interferes with the conversion of androgens to estrogens, a key process in female reproductive physiology tugraz.at.

Table 2: Research Findings on Steroid Hormone Interaction

| Biological System | Experimental Observation | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Male Rat Prostate & Seminal Vesicle (in vitro) | Blocked testosterone uptake | Direct inhibition of testosterone uptake into accessory reproductive organs | nih.gov |

| Female Rat (in vivo) | Reduced plasma estradiol levels after androstenedione administration | Inhibitory action on aromatase activity | tugraz.at |

| PMSG-treated Ovary (in vitro) | Inhibited production of estradiol | Inhibitory action on aromatase activity | tugraz.at |

Influence on Cellular Growth and Angiogenesis in Developmental Models

There is no specific research available in the scientific literature detailing the direct impact of this compound on DNA synthesis pathways.

Specific studies concerning the effects of this compound on the perturbation of vascular pattern formation or angiogenesis in developmental models have not been identified in the available scientific literature.

General Biological Activity Research (e.g., Antimicrobial, Antiviral, and Anticancer Properties in vitro)

Based on a review of available scientific literature, there are no specific in vitro studies focused on determining the antimicrobial, antiviral, or anticancer properties of this compound. Research on the biological activities of pyrazine derivatives is broad, but data pertaining specifically to this thiol compound in these areas is not publicly available.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Androstenedione |

| Chlormadinone acetate |

| Estradiol |

| Oxendolone |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound are an area of ongoing research, with current studies pointing towards specific biological activities, particularly in relation to endocrine function. Investigations have revealed that this compound can influence reproductive and accessory reproductive organs. For instance, in male rats, administration of this compound has been observed to cause a decrease in the weights of the prostate and seminal vesicles nih.gov. This suggests a potential interaction with hormonal pathways that regulate the growth and maintenance of these tissues.

Further research has explored the compound's effect on enzyme activity. Studies have indicated that this compound may possess an inhibitory action on aromatase activity jst.go.jp. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a reduction in estradiol levels. This was observed in vitro, where the production of estradiol in pregnant mare serum gonadotropin-treated ovaries was inhibited by this compound jst.go.jp. The ability of the compound to reduce increased plasma estradiol levels following the administration of androstenedione further supports this proposed mechanism jst.go.jp.

In the context of neuropharmacology, the effects of this compound have been compared with other pyrazine derivatives. While some pyrazines, such as 2,5-dimethylpyrazine, have been shown to prolong the duration of phenobarbital-induced sleep, this compound did not exhibit this effect researchgate.netjst.go.jp. This differential activity among structurally related pyrazines highlights the specificity of their molecular interactions and suggests that the thiol group and the dimethyl substitution pattern of this compound are critical determinants of its biological activity profile.

Protein Binding and Interaction Studies (e.g., Bovine Serum Albumin Interactions)

The interaction of pyrazine derivatives with proteins is a significant area of study for understanding their transport and bioavailability in biological systems. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to human serum albumin (HSA). Research on the interaction between various pyrazine derivatives and BSA has provided insights into the binding mechanisms that are likely applicable to this compound.

Studies involving pyrazine derivatives and BSA have consistently shown that these small molecules can bind to the protein, leading to the quenching of BSA's intrinsic fluorescence researchgate.net. This quenching is primarily a static process, which indicates the formation of a non-fluorescent ground-state complex between the pyrazine derivative and BSA researchgate.netacs.org. The binding is predominantly driven by hydrophobic forces, although hydrogen bonding and π-π interactions have also been identified as contributing to the stability of the complex researchgate.net. Molecular docking studies have suggested that pyrazine derivatives are often surrounded by hydrophobic amino acid residues within the protein's structure researchgate.net.

Typically, there is a single binding site for pyrazine derivatives on the BSA molecule researchgate.net. The binding of these compounds can induce conformational changes in the protein, altering its secondary and tertiary structure researchgate.net. While specific binding constants for this compound with BSA are not extensively documented, studies on analogous pyrazines provide a reference for the expected affinity. The presence of a thiol group on the pyrazine ring may introduce additional interaction possibilities, as thiol groups can be highly reactive under certain conditions nih.gov.

The table below summarizes typical interaction parameters observed in studies of pyrazine derivatives with Bovine Serum Albumin.

| Parameter | Observation for Pyrazine Derivatives | Primary Driving Forces | Binding Stoichiometry (n) | Effect on BSA Conformation |

| Binding Interaction | Static fluorescence quenching indicates the formation of a pyrazine-BSA complex. researchgate.netacs.org | Hydrophobic interactions, with contributions from hydrogen bonds and π-π stacking. researchgate.net | Approximately 1, suggesting a single primary binding site. researchgate.net | Induces changes in the secondary and tertiary structure of the protein. researchgate.net |

Future Research Directions and Interdisciplinary Opportunities

Innovations in Green and Sustainable Synthetic Approaches

The development of environmentally benign and efficient methods for synthesizing pyrazine (B50134) derivatives is a growing area of research. nih.govnih.gov Future efforts concerning 3,6-dimethylpyrazine-2-thiol (B1230316) will likely focus on moving away from traditional organic synthesis methods, which can be time-consuming and energy-intensive, towards greener alternatives. mdpi.com

Key areas for innovation include:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of pyrazine derivatives offers a promising green alternative. ekb.eg Research could explore the enzymatic amidation of pyrazine esters to form pyrazinamide (B1679903) derivatives, a method that minimizes hazardous reagents and simplifies reaction steps. ekb.eg

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including pyrazolines. mdpi.com Applying microwave irradiation or ultrasonic techniques to the synthesis of this compound could lead to more efficient and less energy-intensive production methods.

Continuous-Flow Systems: The use of continuous-flow reactors can significantly improve the sustainability of chemical synthesis by enhancing mass and heat transfer, leading to higher efficiency and better control over reaction conditions. ekb.eg Developing a continuous-flow process for this compound could enable more cost-effective and scalable production.

Atom-Economical Reactions: Methodologies like acceptorless dehydrogenative coupling, which have been successfully used for synthesizing other pyrazine derivatives using earth-abundant metal catalysts, represent a sustainable approach. These reactions generate hydrogen gas and water as the only byproducts, maximizing atom economy.

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased product yields, energy efficiency. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, suitable for aqueous media. |

| Continuous-Flow Systems | High efficiency, excellent process control, scalability. |

| Dehydrogenative Coupling | High atom economy, use of sustainable catalysts, environmentally benign byproducts. |

Advancements in In-Situ and Real-Time Analytical Techniques

To optimize the synthesis and understand the reaction kinetics of this compound, the development of advanced in-situ and real-time analytical techniques is crucial. Traditional methods often rely on offline analysis, such as Gas Chromatography/Mass Spectrometry (GC/MS), after the reaction is complete. nih.gov Future research should focus on implementing Process Analytical Technology (PAT) tools for continuous monitoring.

Potential advancements include:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), UV/Vis, and Infrared (IR) spectroscopy can be integrated into reaction setups for real-time monitoring of reactants, intermediates, and products. nih.gov For instance, 19F NMR has been successfully used to directly observe reactive intermediates in thiol reactions in aqueous solutions. mdpi.commdpi.com This could be adapted to monitor the formation and subsequent reactions of the thiol group in this compound.

Integrated Analytical Platforms: Combining multiple PAT tools (e.g., NMR, UV/Vis, IR, and UHPLC) can provide a comprehensive, real-time understanding of complex multi-step syntheses. nih.gov This approach allows for the immediate quantification of products, intermediates, and impurities, enabling precise process control.

Chemoselective Probes: The development of novel probes for the tetrazine–thiol exchange (TeTEx) reaction, which allows for the reversible and chemoselective modification of biomolecules, could be adapted for analytical purposes. mdpi.com This could lead to methods for tracking the thiol group of this compound in complex chemical or biological systems.

Sophisticated Computational Modeling for Predictive Science

Computational chemistry offers powerful tools to predict the properties and activities of molecules like this compound, thereby guiding experimental research and accelerating discovery.

Future computational studies could focus on:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: QSAR and QSPR studies are instrumental in correlating the structural features of pyrazine derivatives with their biological activities or physical properties. nih.govnih.govmdpi.comekb.eg By developing QSAR models for a series of pyrazine thiols, researchers could predict the anticancer, antimicrobial, or flavor properties of this compound and design new analogs with enhanced activities. nih.govmdpi.com These models often employ descriptors calculated using Density Functional Theory (DFT) to relate molecular structure to properties like odor thresholds or antiproliferative effects. nih.govekb.eg

Molecular Docking: This technique can predict the binding interactions between this compound and specific biological targets, such as enzymes or receptors. nih.govresearchgate.netnih.gov For example, docking studies have been used to investigate the interaction of pyrazine derivatives with targets like Mycobacterium tuberculosis InhA protein and L,D-transpeptidase-2. nih.govresearchgate.net Such studies could elucidate the mechanism of action and help in optimizing the structure of the compound for better therapeutic efficacy.

Quantum Chemical Calculations: Methods like DFT can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.comdoaj.org This can provide insights into its chemical behavior and potential reaction mechanisms, such as its interaction with metal surfaces in corrosion inhibition or its photochemical stability. mdpi.comdoaj.org

| Computational Method | Application for this compound | Predicted Outcomes |

| QSAR/QSPR | Predicting biological activity (e.g., anticancer) or physical properties (e.g., flavor profile). | Identification of key structural features for desired properties; design of more potent analogs. |

| Molecular Docking | Simulating binding to specific protein targets (e.g., kinases, secretases). | Elucidation of binding modes and mechanism of action; structure-based drug design. |

| Density Functional Theory (DFT) | Calculating electronic properties, reactivity indices, and spectroscopic parameters. | Understanding of chemical reactivity, stability, and potential for materials applications. |

Exploration of Novel Biological Targets and Signaling Pathways

The pyrazine scaffold is a well-established pharmacophore present in numerous compounds with diverse pharmacological activities, including anticancer, neuroprotective, and antithyroid effects. nih.govmdpi.comnih.govnih.govnih.govtandfonline.com Future research on this compound should aim to identify its specific biological targets and elucidate its influence on cellular signaling pathways.

Promising areas of exploration include:

Anticancer Activity: Many pyrazine derivatives exhibit potent anticancer activity by inducing apoptosis and inhibiting key signaling pathways. nih.govnih.gov Mechanistic studies have shown that some pyrazines can suppress the phosphorylation of STAT3 and down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov Investigating whether this compound targets the JAK/STAT3 pathway or other cancer-related pathways, such as the RAS-ERK signaling pathway modulated by SHP2, could reveal novel therapeutic applications. nih.govmdpi.com

Neuroprotection: Derivatives of tetramethylpyrazine have demonstrated neuroprotective and neurogenic effects in models of Parkinson's disease by activating pathways such as MEF2-PGC1α and BDNF/CREB. nih.gov Given the structural similarity, it is plausible that this compound could possess neuroprotective properties. Future studies should explore its effects on neuronal cell survival, apoptosis, and key signaling cascades involved in neurodegenerative diseases.

Endocrine System Modulation: A study has already indicated that this compound can decrease the weight of the prostate and seminal vesicles in male rats by inhibiting testosterone (B1683101) uptake into these accessory reproductive organs. nih.gov This suggests a potential role as an androgen antagonist. Further research is needed to fully characterize this anti-androgenic activity and explore its potential therapeutic uses. Additionally, other pyrazine-thiol derivatives have been investigated for their antithyroid activity, suggesting another potential area of investigation. nih.gov

Integration with Systems Chemistry and Synthetic Biology Platforms

The convergence of chemistry with systems-level biological approaches opens up new frontiers for understanding and utilizing compounds like this compound.

Future interdisciplinary opportunities include:

Systems Chemistry: This field explores complex chemical systems and their emergent properties. Dynamic combinatorial chemistry (DCC), a key tool in systems chemistry, could be employed to generate libraries of compounds around the this compound scaffold. By allowing the system to self-select for molecules that bind to a specific biological target, novel inhibitors or probes could be rapidly identified. The reversible nature of disulfide bonds involving the thiol group could be exploited in such dynamic libraries.

Synthetic Biology and Metabolic Engineering: Synthetic biology tools can be used to engineer microorganisms for the biosynthesis of valuable chemicals. Pyrazines, including tetramethylpyrazine, can be produced through microbial fermentation. mdpi.com Future research could focus on designing and optimizing biosynthetic pathways in organisms like Corynebacterium glutamicum or Bacillus subtilis to produce this compound from simple feedstocks. mdpi.com This would provide a sustainable and potentially cost-effective production route.

Chemical Biology Probes: The unique reactivity of the thiol group could be leveraged to develop chemical biology probes. For instance, this compound could be functionalized with reporter tags (e.g., fluorophores) to visualize its distribution and interaction with cellular components. Such probes would be invaluable for identifying its biological targets and understanding its mechanism of action in living cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-dimethylpyrazine-2-thiol, and how do reaction conditions influence yield and purity?

- The synthesis of pyrazine-thiol derivatives often involves nucleophilic substitution, cyclization, or functionalization of pre-existing pyrazine scaffolds. For example, thiourea has been used as a sulfur source in substitution reactions with dichloropyrazines, though hydrolysis under alkaline conditions may lead to decomposition, requiring careful pH control . Optimization of solvent systems (e.g., ethanol or dioxane) and temperature is critical to minimize side reactions. Characterization via NMR and mass spectrometry is essential to confirm regioselectivity and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

- 1H/13C NMR is critical for verifying substitution patterns and aromaticity in the pyrazine ring. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic distribution. HPLC with UV detection (e.g., at 254 nm) is recommended for purity assessment, especially when isolating intermediates like thioamide precursors . Challenges in chromatographic separation may arise due to polar functional groups; reverse-phase C18 columns with acetonitrile/water gradients are often effective .

Q. What biosynthetic pathways produce structurally related alkylpyrazines, and could these inform microbial production of this compound?

- Studies on Bacillus subtilis demonstrate that alkylpyrazines like 2-ethyl-3,5-dimethylpyrazine (EDMP) are biosynthesized via condensation of aminoacetone (derived from L-threonine) and 2,3-pentanedione (from glucose). Isotope-labeled experiments confirmed these precursors' roles . Similar pathways may apply to this compound, with potential modifications in sulfur incorporation, possibly via cysteine or glutathione metabolism.

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved through experimental design?

- Discrepancies in pharmacological studies (e.g., organ-specific effects vs. systemic toxicity) require rigorous controls. For instance, this compound reduces prostate and seminal vesicle weights in rats by inhibiting testosterone uptake in vitro, but plasma testosterone levels remain unchanged in vivo . To resolve this, researchers should combine in vitro binding assays (e.g., radiolabeled testosterone competition studies) with in vivo pharmacokinetic profiling to assess tissue-specific bioavailability and metabolite formation.

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites on the pyrazine ring. For example, the sulfur atom in the thiol group may act as a nucleophile, while the nitrogen-rich ring could participate in electrophilic aromatic substitution. Solvent effects (e.g., polarity) should be incorporated into simulations to align with experimental outcomes .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

- Key issues include:

- Regioselectivity : Competing reactions at the 2- vs. 3-positions of pyrazine can occur. Protecting group strategies (e.g., acetylating the thiol group temporarily) may improve selectivity .